molecular formula C14H9N5O4S B5599207 3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid

Cat. No.: B5599207
M. Wt: 343.32 g/mol
InChI Key: CAYLCEHMRFFSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid is a complex organic compound that features a nitro group, a phenyl group, and a tetrazole ring

Preparation Methods

The synthesis of 3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the nitration of a suitable aromatic compound, followed by the introduction of the tetrazole ring through cyclization reactions. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid can be compared with other similar compounds, such as:

    3-nitrobenzoic acid: Lacks the tetrazole ring and phenyl group, making it less complex.

    4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid: Lacks the nitro group, which affects its reactivity and applications.

    2-phenyltetrazole: A simpler compound with only the tetrazole ring and phenyl group. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4S/c20-13(21)9-6-7-12(11(8-9)19(22)23)24-14-15-17-18(16-14)10-4-2-1-3-5-10/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYLCEHMRFFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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